![molecular formula C10H19NO B12980399 1-(Aminomethyl)spiro[3.5]nonan-1-ol](/img/structure/B12980399.png)
1-(Aminomethyl)spiro[3.5]nonan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Aminomethyl)spiro[3.5]nonan-1-ol is a unique organic compound characterized by its spirocyclic structure. This compound features a spiro[3.5]nonane core with an aminomethyl group and a hydroxyl group attached to the spiro carbon. The spirocyclic framework imparts distinct chemical and physical properties, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminomethyl)spiro[3.5]nonan-1-ol typically involves the formation of the spirocyclic core followed by the introduction of the aminomethyl and hydroxyl groups. One common method includes the cyclization of appropriate precursors under acidic or basic conditions to form the spirocyclic structure. Subsequent functionalization steps introduce the aminomethyl and hydroxyl groups.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(Aminomethyl)spiro[3.5]nonan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The aminomethyl group can be reduced to form primary amines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions involving strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of spiro[3.5]nonan-1-one derivatives.
Reduction: Formation of spiro[3.5]nonan-1-amine derivatives.
Substitution: Formation of various substituted spiro[3.5]nonan-1-ol derivatives.
Scientific Research Applications
1-(Aminomethyl)spiro[3.5]nonan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and spirocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug design.
Industry: Utilized in the development of novel materials and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(Aminomethyl)spiro[3.5]nonan-1-ol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The spirocyclic structure may also contribute to the compound’s stability and binding affinity.
Comparison with Similar Compounds
- 7-Methylspiro[3.5]nonan-2-ol
- 1,7-Dioxaspiro[5.5]undecane
- 1,6-Dioxaspiro[4.5]decane
Comparison: 1-(Aminomethyl)spiro[35]nonan-1-ol is unique due to its specific functional groups and spirocyclic core
Properties
Molecular Formula |
C10H19NO |
|---|---|
Molecular Weight |
169.26 g/mol |
IUPAC Name |
3-(aminomethyl)spiro[3.5]nonan-3-ol |
InChI |
InChI=1S/C10H19NO/c11-8-10(12)7-6-9(10)4-2-1-3-5-9/h12H,1-8,11H2 |
InChI Key |
LFVPXTCXUWVSEP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CCC2(CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


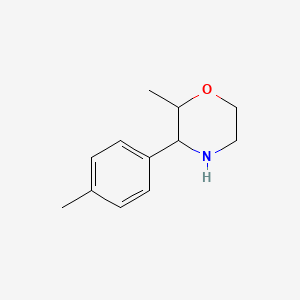
![Methyl 2,3-dihydrofuro[3,2-b]pyridine-6-carboxylate](/img/structure/B12980336.png)

![Ethyl (1R,2S,3R,4S)-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate](/img/structure/B12980339.png)
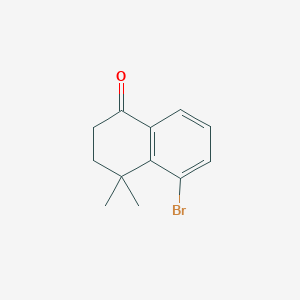


![4-Chloro-6,7-dihydropyrido[3,4-d]pyrimidin-8(5H)-one](/img/structure/B12980370.png)

![Methyl rel-(1R,5S,8r)-3-benzyl-3-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12980378.png)
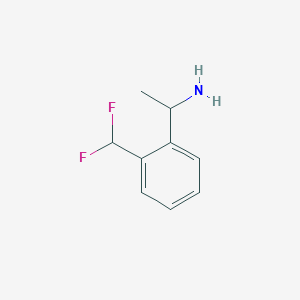
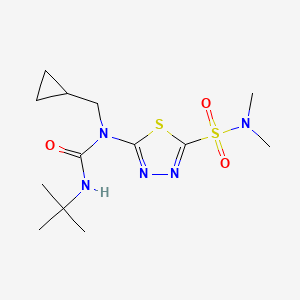
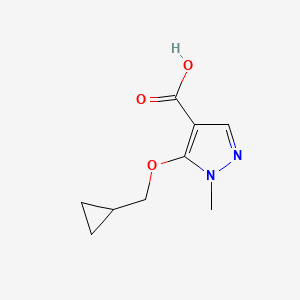
![2-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)acetaldehyde](/img/structure/B12980390.png)
